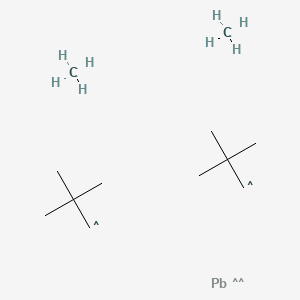
CID 101289951
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 101289951 is an organolead compound with the chemical formula (CH₃)₂Pb(C₅H₁₁)₂ It is a tetraalkyllead compound, where the lead atom is bonded to two methyl groups and two neopentyl groups
準備方法
Synthetic Routes and Reaction Conditions: CID 101289951 can be synthesized through the reaction of lead(IV) chloride with neopentylmagnesium bromide and methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of dimethyldineopentyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: CID 101289951 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state lead compounds.
Substitution: The methyl and neopentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong acids or bases are typically used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different alkyl or aryl groups.
科学的研究の応用
CID 101289951 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of dimethyldineopentyllead involves its interaction with various molecular targets. The lead atom can form bonds with different atoms and molecules, influencing their chemical behavior. The pathways involved include:
Binding to enzymes and proteins: This can alter their activity and function.
Interaction with nucleic acids: It can affect DNA and RNA, potentially leading to genetic mutations or other effects.
類似化合物との比較
CID 101289951 can be compared with other tetraalkyllead compounds such as:
Tetramethyllead (Pb(CH₃)₄): Similar in structure but with four methyl groups.
Tetraethyllead (Pb(C₂H₅)₄): Contains four ethyl groups instead of methyl and neopentyl groups.
Trimethylneopentyllead (Pb(CH₃)₃(C₅H₁₁)): Contains three methyl groups and one neopentyl group.
Uniqueness: this compound is unique due to the presence of both methyl and neopentyl groups, which confer distinct chemical properties and reactivity compared to other tetraalkyllead compounds.
特性
CAS番号 |
17394-03-5 |
|---|---|
分子式 |
C12H30Pb |
分子量 |
381.572 |
IUPAC名 |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/2C5H11.2CH4.Pb/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;2*1H4; |
InChIキー |
ZBKHAIBPFIHYHT-UHFFFAOYSA-N |
SMILES |
C.C.CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















